Cas no 84624-17-9 (Fmoc-D-Val-OH)

Fmoc-D-Val-OH 化学的及び物理的性質
名前と識別子
-
- N-Fmoc-D-Valine
- N-(9-fluorenylmethoxycarbonyl)-D-valine
- Fmoc-D-Val-OH
- NALPHA-9-Fluorenylmethoxycarbonyl-D-valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl) amino)-3-methylbutanoic acid
- 9-FLUORENYLMETHOXYCARBONYL-D-VALINE
- FMOC-D-Valine
- D-Fmoc-Val-Cl
- FMOC-D-VAL
- Fmoc-Val-OH
- 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
- D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- PubChem10061
- (((9H-fluoren-9-yl)methoxy)carbonyl)-D-valine
- KSC447S9T
- UGNIYGNGCNXHTR-GOSISDBHSA-N
- ANW-3
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine (ACI)
- (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-methylbutanoic acid
- (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbutanoic acid
- (R)-N-Fmoc-valine
- 289: PN: US20070042401 PAGE: 37 claimed protein
- 980: PN: WO2006135786 PAGE: 70 claimed protein
- D-Fmoc-Valine
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-VALINE
- 84624-17-9
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine; (R)-N-Fmoc-valine; 289: PN: US20070042401 PAGE: 37 Claimed Protein; 980: PN: WO2006135786 PAGE: 70 Claimed Protein; D-Fmoc-Valine; N-(9-Fluorenylmethoxycarbonyl)-D-valine
- AKOS015922880
- J-300297
- MFCD00062953
- AS-12719
- Fmoc-D-Val-OH, >=98.0% (HPLC)
- O10159
- F0610
- CS-W009835
- EN300-650079
- Q-101851
- M03380
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
- HY-W009119
- 2VNB3QAH2H
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
- SCHEMBL799720
- (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
-
- MDL: MFCD00062953
- インチ: 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
- InChIKey: UGNIYGNGCNXHTR-GOSISDBHSA-N
- ほほえんだ: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)C(C)C
- BRN: 6489548
計算された属性
- せいみつぶんしりょう: 339.147058g/mol
- ひょうめんでんか: 0
- XLogP3: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 339.147058g/mol
- 単一同位体質量: 339.147058g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 25
- 複雑さ: 470
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- ゆうかいてん: 144.0 to 148.0 deg-C
- すいようせい: Solubility in methanol (almost transparency). Slightly soluble in water.
- PSA: 75.63000
- LogP: 4.02520
- ようかいせい: 未確定
- ひせんこうど: 17 º (c=1, DMF)
Fmoc-D-Val-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:2-8°C
Fmoc-D-Val-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-D-Val-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 133538-100G |
Fmoc-D-valine, 99% |
84624-17-9 | 99% | 100G |
¥ 1526 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NJ662-25g |
Fmoc-D-Val-OH |
84624-17-9 | 98% | 25g |
¥114.0 | 2022-05-30 | |
eNovation Chemicals LLC | D507982-5g |
N-FMoc-D-Valine |
84624-17-9 | 97% | 5g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D507982-10g |
N-FMoc-D-Valine |
84624-17-9 | 97% | 10g |
$120 | 2024-05-24 | |
abcr | AB165288-100 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); . |
84624-17-9 | 95% | 100g |
€160.90 | 2023-05-08 | |
Enamine | EN300-650079-0.25g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid |
84624-17-9 | 95% | 0.25g |
$19.0 | 2023-07-06 | |
eNovation Chemicals LLC | D503815-100g |
FMOC-D-Valine |
84624-17-9 | >95% | 100g |
$370 | 2024-05-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0610-5G |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine |
84624-17-9 | >98.0%(T)(HPLC) | 5g |
¥190.00 | 2024-04-15 | |
abcr | AB165288-25 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); . |
84624-17-9 | 95% | 25g |
€89.30 | 2023-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59570-1g |
N-Fmoc-D-valine, 98% |
84624-17-9 | 98% | 1g |
¥550.00 | 2023-03-01 |
Fmoc-D-Val-OH 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
ごうせいかいろ 5
1.2 Reagents: Methanol ; 10 min, rt
ごうせいかいろ 6
ごうせいかいろ 7
Fmoc-D-Val-OH Raw materials
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoic acid
- (2R)-2-amino-3-methyl-butanoic acid
- L-Valine
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-D-Val-OH
Fmoc-D-Val-OH Preparation Products
Fmoc-D-Val-OH 関連文献
-
Emma K. Davison,Alan J. Cameron,Paul W. R. Harris,Margaret A. Brimble Med. Chem. Commun. 2019 10 693
-
Kexiao Guo,Lianglin Zhang,Shuwei Lin,Yi Li,Baozong Li,Yonggang Yang New J. Chem. 2019 43 11503
-
Haidi Li,Junyou Li,Jie Chao,Zixin Zhang,Chuanguang Qin Org. Chem. Front. 2022 9 946
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Qiyun Tong,Lianglin Zhang,Yi Li,Baozong Li,Yonggang Yang Soft Matter 2018 14 6353
-
Samantha J. Bann,Ross D. Ballantine,Stephen A. Cochrane RSC Med. Chem. 2021 12 538
-
Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
-
Hai-Yan He,Haruka Niikura,Yi-Ling Du,Katherine S. Ryan Chem. Soc. Rev. 2022 51 2991
Fmoc-D-Val-OHに関する追加情報
Introduction to Fmoc-D-Val-OH (CAS No. 84624-17-9)
Fmoc-D-Val-OH, with the Chemical Abstracts Service (CAS) number 84624-17-9, is a crucial building block in the field of peptide synthesis and medicinal chemistry. This compound, formally known as 9-fluorenylmethoxycarbonyl-D-valine, is widely utilized for the protection of the amino group in D-valine during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly favored due to its ease of removal under mild basic conditions, making it a versatile and reliable choice in synthetic chemistry.
The structure of Fmoc-D-Val-OH consists of a D-valine residue with an Fmoc group attached to the amino nitrogen. D-valine, an enantiomer of L-valine, is an essential amino acid that plays a significant role in various biological processes. The Fmoc protecting group is characterized by its large, bulky fluorene moiety, which effectively shields the amino group from unwanted reactions during peptide synthesis. This protection strategy ensures high yields and purity in the final peptide products.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-D-Val-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-protected amino acids, including Fmoc-D-Val-OH, in the synthesis of cyclic peptides with potent antimicrobial activity. These cyclic peptides showed significant efficacy against multidrug-resistant bacteria, making them promising candidates for addressing the growing global health threat of antibiotic resistance.
In another notable study, researchers at the University of California, San Francisco (UCSF) utilized Fmoc-D-Val-OH in the synthesis of peptidomimetics designed to target specific protein-protein interactions. The peptidomimetics were shown to effectively disrupt these interactions, leading to potential applications in cancer therapy and other diseases characterized by aberrant protein interactions. The precision and reliability of Fmoc protection were critical in achieving high yields and purity in these complex synthetic pathways.
The versatility of Fmoc-D-Val-OH extends beyond its use in peptide synthesis. It is also employed in the development of small molecule inhibitors and other bioactive compounds. A recent review article in Chemical Reviews (2023) highlighted the role of Fmoc-protected amino acids in the synthesis of small molecules with diverse biological activities, including enzyme inhibitors and receptor agonists/antagonists. The review emphasized the importance of precise control over functional groups during synthesis, which is facilitated by the use of protecting groups like Fmoc.
In addition to its synthetic applications, Fmoc-D-Val-OH has been studied for its potential as a chiral catalyst and ligand in asymmetric synthesis. A study published in Angewandte Chemie (2023) reported the use of Fmoc-protected amino acids as chiral auxiliaries in catalytic asymmetric reactions. The results showed high enantioselectivity and yield, opening new avenues for the efficient production of chiral compounds with pharmaceutical relevance.
The physical properties of Fmoc-D-Val-OH are well-characterized and contribute to its utility in various chemical processes. It is a white crystalline solid with a molecular weight of 355.41 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Its stability under standard laboratory conditions makes it suitable for long-term storage and use in multiple synthetic steps.
In conclusion, Fmoc-D-Val-OH (CAS No. 84624-17-9) is a vital reagent in modern synthetic chemistry and medicinal chemistry. Its unique properties as an Fmoc-protected D-amino acid make it an indispensable tool for researchers working on peptide synthesis, peptidomimetic development, and asymmetric catalysis. As research continues to advance, the applications of this compound are likely to expand further, contributing to breakthroughs in drug discovery and therapeutic innovation.

